4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate
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Overview
Description
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core and a butanoate ester linked to a benzenesulfonamide group. The compound is of interest due to its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methyl coumarin, which is then reacted with various reagents to introduce the butanoate ester and benzenesulfonamide groups . The reaction conditions often involve the use of dry solvents such as acetone or dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to certain proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-Methyl-2-oxo-2H-chromen-7-yl acetate: A structurally similar compound with different functional groups.
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Another coumarin derivative with similar core structure.
Uniqueness
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its combination of a chromen-2-one core with a butanoate ester and benzenesulfonamide group. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H23NO6S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C22H23NO6S/c1-5-18(23-30(26,27)16-8-6-13(2)7-9-16)22(25)28-19-11-10-17-14(3)12-20(24)29-21(17)15(19)4/h6-12,18,23H,5H2,1-4H3 |
InChI Key |
QMHHSSRSRHSCRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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